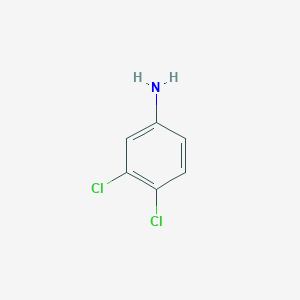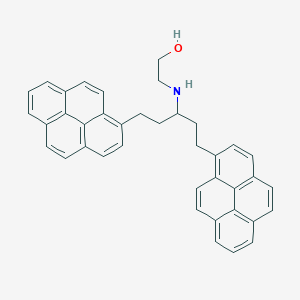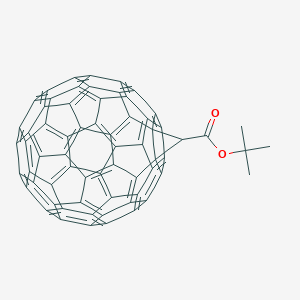
1,4-二(溴甲基)苯
描述
1,4-Bis(bromomethyl)benzene: is an organic compound with the molecular formula C₈H₈Br₂ p-xylylene dibromide . This compound is a derivative of benzene, where two bromomethyl groups are attached to the para positions of the benzene ring. It appears as a white to light yellow crystalline powder and is soluble in organic solvents like ethanol and ether .
科学研究应用
1,4-Bis(bromomethyl)benzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Research: It is used in the synthesis of biologically active molecules and as a cross-linking agent in biochemical studies.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1,4-Bis(bromomethyl)benzene, also known as α,α’-Dibromo-p-xylene, is an aromatic organic compound primarily used as an intermediate in organic synthesis . It is a dibromide compound, meaning it contains two bromomethyl groups that can interact with various nucleophilic reagents .
Mode of Action
The compound exhibits high chemical reactivity due to the presence of two bromomethyl groups in its structure . These groups can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols . This allows for the introduction of new functional groups, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Bis(bromomethyl)benzene depend on the specific nucleophile it reacts with. In general, it is involved in the synthesis of various organic compounds, including coumarin derivatives . The compound’s ability to react with multiple nucleophiles makes it a versatile intermediate in organic synthesis .
Result of Action
The primary result of 1,4-Bis(bromomethyl)benzene’s action is the formation of new organic compounds through nucleophilic substitution reactions . The specific products depend on the nucleophiles it reacts with and the conditions of the reaction .
Action Environment
The action of 1,4-Bis(bromomethyl)benzene is influenced by various environmental factors. For instance, the compound is soluble in dioxane , which can affect its reactivity and the outcome of its reactions. Additionally, it is sensitive to light and moisture, requiring storage in a dark, dry place . These factors can significantly influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
1,4-Bis(bromomethyl)benzene has high chemical reactivity . It contains two bromomethyl units in its structure, which can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols . This leads to the formation of debrominated functional groups, which are used to prepare compounds with specific chemical properties .
Molecular Mechanism
Its ability to undergo nucleophilic substitution reactions suggests that it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be soluble in water and decomposes . It has a melting point of 143-145°C and a boiling point of 245°C .
Metabolic Pathways
Given its reactivity, it could potentially interact with various enzymes and cofactors and influence metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(bromomethyl)benzene can be synthesized through the bromination of p-xylene . The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups .
Industrial Production Methods: In industrial settings, the production of 1,4-bis(bromomethyl)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation .
化学反应分析
Types of Reactions: 1,4-Bis(bromomethyl)benzene undergoes various chemical reactions, primarily involving the bromomethyl groups. These reactions include:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), amines, and alcohols are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products:
Azides: Formed by nucleophilic substitution with sodium azide.
Amines, Alcohols, and Thiols: Formed by nucleophilic substitution with corresponding nucleophiles.
Methyl Groups: Formed by reduction of bromomethyl groups.
相似化合物的比较
- 1,2-Bis(bromomethyl)benzene
- 1,3-Bis(bromomethyl)benzene
- 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene
Comparison: 1,4-Bis(bromomethyl)benzene is unique due to the para positioning of the bromomethyl groups, which imparts distinct reactivity and properties compared to its ortho and meta isomers. The para positioning allows for more symmetrical substitution patterns and can influence the physical properties and reactivity of the compound .
属性
IUPAC Name |
1,4-bis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMSGOBSOCYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28499-23-2 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28499-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6060767 | |
| Record name | 1,4-Bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | alpha,alpha'-Dibromo-p-xylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20173 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
623-24-5 | |
| Record name | 1,4-Bis(bromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(bromomethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α'-dibromo-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Bis(bromomethyl)benzene?
A1: 1,4-Bis(bromomethyl)benzene has the molecular formula C8H8Br2 and a molecular weight of 263.94 g/mol. []
Q2: How does 1,4-Bis(bromomethyl)benzene interact with nucleophiles?
A2: The bromine atoms in 1,4-Bis(bromomethyl)benzene are susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable building block for constructing various cyclic and acyclic compounds. [, , , , , , , , ]
Q3: Can you provide an example of 1,4-Bis(bromomethyl)benzene's reactivity in macrocycle synthesis?
A3: Researchers have utilized 1,4-Bis(bromomethyl)benzene to synthesize macrocyclic poly(α-methylstyrene). The process involves anionic polymerization of α-methylstyrene followed by end-to-end coupling of the resulting dianions with 1,4-Bis(bromomethyl)benzene under high dilution conditions. [, ]
Q4: How does the incorporation of 1,4-Bis(bromomethyl)benzene affect the thermal properties of polymers?
A4: Studies on macrocyclic vinylaromatic polymers containing a 1,4-benzylidene unit, derived from 1,4-Bis(bromomethyl)benzene, revealed a significant increase in glass-transition and decomposition temperatures compared to their linear counterparts. []
Q5: Can 1,4-Bis(bromomethyl)benzene be used to create bifunctional catalysts?
A5: Yes, researchers have successfully synthesized a bifunctional catalyst by reacting 5,10,15,20-tetrakis(4-pyridyl)porphyrin zinc(II), di(1H-imidazol-1-yl)methane, and 1,4-bis(bromomethyl)benzene in the presence of carbon nanotubes (CNTs). []
Q6: What is the role of 1,4-Bis(bromomethyl)benzene in this bifunctional catalyst?
A6: 1,4-Bis(bromomethyl)benzene acts as a linker, facilitating the formation of a cationic porphyrin-based polymer coated onto the CNTs. The resulting catalyst efficiently catalyzes the cycloaddition of epoxides and CO2 under solvent-free conditions. []
Q7: Has computational chemistry been employed to study 1,4-Bis(bromomethyl)benzene?
A7: Yes, density functional theory calculations have been used to analyze the crystal structures of macrocycles derived from 1,4-Bis(bromomethyl)benzene. These calculations helped understand the structural features and potential for forming rotaxanes. []
Q8: How does modifying the structure of macrocycles derived from 1,4-Bis(bromomethyl)benzene affect their selectivity for metal ions?
A8: Research on trithiabenzena- and dithiabenzenapyridinacyclophanes, synthesized using 1,4-Bis(bromomethyl)benzene, showed that the steric restrictions imposed by the phenylene rings significantly influence the selectivity for Ag+ over Pb2+. []
Q9: Are there examples of strategies to stabilize systems containing 1,4-Bis(bromomethyl)benzene derivatives?
A9: One study utilized 1,4-Bis(bromomethyl)benzene to crosslink pH-responsive styrenic-based AB diblock copolymers, effectively locking them in their self-assembled state. This crosslinking enhanced the stability of the polymeric aggregates. []
Q10: Are there environmental concerns regarding 1,4-Bis(bromomethyl)benzene and its derivatives?
A10: While the provided research primarily focuses on synthesis and applications, it's crucial to acknowledge the potential environmental impact of 1,4-Bis(bromomethyl)benzene and its derivatives. Implementing appropriate waste management and exploring sustainable alternatives are essential aspects to consider. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


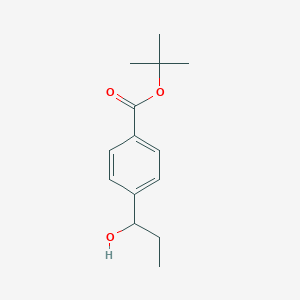

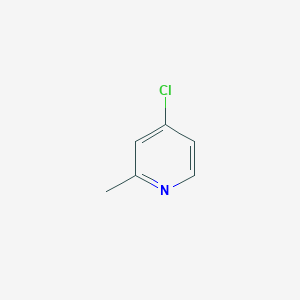
![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)



